![molecular formula C7H9NO2 B1383549 2-Aminobenzaldehyde hydrate CAS No. 2044704-76-7](/img/structure/B1383549.png)
2-Aminobenzaldehyde hydrate
Overview
Description
2-Aminobenzaldehyde hydrate is a compound with the molecular formula C7H9NO2 . It is also known by other synonyms such as 2-aminobenzaldehyde;hydrate and 2-Aminobenzaldehydehydrate . The molecular weight of this compound is 139.15 g/mol .
Synthesis Analysis
2-Aminobenzaldehyde is usually prepared by reduction of 2-nitrobenzaldehyde with iron or iron (II) sulfate . A cationic rhodium catalyst, assembled in situ from commercial components, has been used to promote the reaction of a range of simple 2-aminobenzaldehydes with terminal and internal alkynes in a series of intermolecular hydroacylation reactions .Molecular Structure Analysis
The molecular structure of 2-Aminobenzaldehyde hydrate is represented by the InChI stringInChI=1S/C7H7NO.H2O/c8-7-4-2-1-3-6 (7)5-9;/h1-5H,8H2;1H2
. The Canonical SMILES representation is C1=CC=C (C (=C1)C=O)N.O
. Chemical Reactions Analysis
2-Aminobenzaldehydes have been used as versatile substrates for Rhodium-Catalyzed Alkyne Hydroacylation . The products of this reaction, amino-substituted enones, were efficiently converted into the corresponding dihydro-4-quinolones .Physical And Chemical Properties Analysis
The compound has a molecular weight of 139.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 139.063328530 g/mol . The topological polar surface area of the compound is 44.1 Ų . The compound has a heavy atom count of 10 .Scientific Research Applications
Synthesis of Acridines and Acridones
2-Aminobenzaldehyde is used as a common precursor in the synthesis of acridines and acridones, compounds known for their bioactivities. This process often involves copper-catalyzed N-arylation .
Formation of Hydrazone-Schiff Bases
It serves as a starting material for the synthesis of hydrazones and hydrazone-Schiff bases, which are useful in various chemical reactions and potential applications in drug development .
Aza-Michael Reaction Catalyst
The compound acts as a nucleophile in the aza-Michael reaction, which is a method for forming carbon-nitrogen bonds in organic synthesis .
Hydrogen-Bonding Activation
2-Aminobenzaldehyde can activate other reactants through hydrogen-bonding, facilitating reactions such as the formation of iminium ions .
Safety and Hazards
2-Aminobenzaldehyde hydrate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash off immediately with plenty of water for at least 15 minutes in case of skin contact . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . Immediate medical attention is required in both cases .
Future Directions
2-Aminobenzaldehydes have been used as versatile substrates for Rhodium-Catalyzed Alkyne Hydroacylation . This transformation efficiently provides a range of 2-aminobenzaldehyde derivatives with excellent site selectivity and functional group compatibility . This suggests potential future directions in the development of new synthetic methods and applications in the synthesis of complex molecules .
properties
IUPAC Name |
2-aminobenzaldehyde;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO.H2O/c8-7-4-2-1-3-6(7)5-9;/h1-5H,8H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIAPICNCAKLCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminobenzaldehyde hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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